4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile
Description
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile is a benzonitrile derivative featuring a sulfanyl (-S-) bridge connecting two aromatic rings. The primary aromatic ring (5-bromo-2-methoxyphenyl) contains a bromine atom at the 5-position and a methoxy group at the 2-position. The secondary aromatic ring (2-methoxybenzonitrile) includes a methoxy group at the 2-position and a nitrile (-CN) substituent.
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C15H12BrNO2S/c1-18-13-6-4-11(16)7-15(13)20-12-5-3-10(9-17)14(8-12)19-2/h3-8H,1-2H3 |
InChI Key |
RTWFHJIYEKQJCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)SC2=CC(=C(C=C2)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile typically involves the reaction of 5-bromo-2-methoxyaniline with 2-methoxybenzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents, functional groups, or core scaffolds. Key comparisons are summarized below:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Nitrile vs. Chlorine Substituents : The target compound’s 2-methoxybenzonitrile moiety contrasts with the 2-chlorobenzonitrile in . The nitrile group’s strong electron-withdrawing nature may enhance electrophilic reactivity compared to chlorine .
- Thiazole Core vs.
Physical Properties
- Morpholine Derivative : The sulfonyl-morpholine compound () likely has higher water solubility than the target due to morpholine’s basic nitrogen, whereas the nitrile group in the target may increase lipophilicity .
- Thiazole Derivatives : Physical forms range from oils (e.g., 2g) to solids (e.g., 2d), influenced by substituent polarity and crystallinity .
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